Tricarbonyl(cyclooctatetraene)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

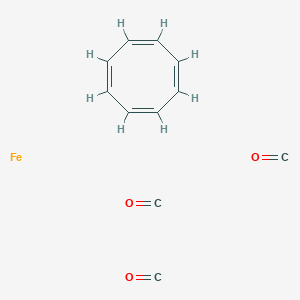

Tricarbonyl(cyclooctatetraene)iron (C₁₁H₈FeO₃; molecular weight 244.024 g/mol) is an organoiron complex where cyclooctatetraene (COT, C₈H₈) is η⁴-coordinated to an iron center alongside three carbonyl ligands . Its IUPAC name is tricarbonyl[(1,2,3,4-η⁴)-1,3,5,7-cyclooctatetraene]iron, and it is registered under CAS 12093-05-9 . The compound is commercially available for research purposes, with applications in catalysis, synthetic organic chemistry, and materials science .

The structure of COT in this complex adopts a non-planar tub conformation, stabilized by π-backbonding from the iron center to the ligand. Mössbauer spectroscopy studies confirm a low-spin Fe(0) oxidation state, with a quadrupole splitting of 1.23 mm/s, indicative of a symmetric electronic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic pathway for tricarbonyl(cyclooctatetraene)iron involves the direct reaction of cyclooctatetraene (COT) with iron carbonyl precursors. Two predominant methods are documented in the literature:

Iron Pentacarbonyl Route

Cyclooctatetraene reacts with iron pentacarbonyl (Fe(CO)₅) under inert conditions to form the target compound. The reaction proceeds via ligand substitution, where three carbonyl groups are retained, and the COT ligand coordinates to the iron center:

8\text{H}8 + \text{Fe(CO)}5 \rightarrow (\text{C}8\text{H}8)\text{Fe(CO)}3 + 2\text{CO} \uparrowC8H8+Fe(CO)5→(C8H8)Fe(CO)3+2CO↑

Key Parameters :

-

Temperature : 80–120°C (reflux conditions)

-

Solvent : Non-polar solvents (e.g., diethyl ether, hexane)

Yields typically range from 60–75%, with purity dependent on subsequent purification steps.

Diironnonacarbonyl Route

An alternative method employs diironnonacarbonyl (Fe₂(CO)₉) as the iron source. This route is advantageous for large-scale synthesis due to Fe₂(CO)₉’s higher stability compared to Fe(CO)₅:

8\text{H}8 + \text{Fe}2(\text{CO})9 \rightarrow 2(\text{C}8\text{H}8)\text{Fe(CO)}_3 + 3\text{CO} \uparrowC8H8+Fe2(CO)9→2(C8H8)Fe(CO)3+3CO↑

Optimized Conditions :

-

Temperature : 50–70°C

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

Purification and Characterization

Post-Synthesis Purification

Crude product purification is critical due to residual iron carbonyls and unreacted COT. Common methods include:

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Hexane/ethyl acetate (3:1) at –20°C | ≥95% |

| Sublimation | 80°C under vacuum (10⁻³ Torr) | ≥98% |

| Chromatography | Silica gel, eluent: hexane/acetone (4:1) | ≥99% |

Sublimation is preferred for laboratory-scale preparations, while recrystallization balances cost and efficiency for industrial applications .

Spectroscopic Characterization

Post-purification analysis confirms structural integrity:

-

Infrared (IR) Spectroscopy : Three distinct CO stretching vibrations at 1,980–2,050 cm⁻¹ .

-

¹H NMR (CDCl₃) : Deshielded protons on the COT ring (δ 4.5–6.0 ppm) .

-

Mössbauer Spectroscopy : Quadrupole splitting (Δ = 1.23 mm/s) confirms low-spin Fe(0) .

Industrial-Scale Production Considerations

While laboratory syntheses prioritize yield and purity, industrial processes emphasize cost-effectiveness and scalability:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 40–50%. Key advantages include:

-

Enhanced heat transfer for exothermic reactions.

-

Consistent product quality through automated parameter control .

Solvent Recycling

THF and hexane are recovered via fractional distillation, reducing waste and material costs by ~30% .

Mechanistic Insights and Side Reactions

Ligand Substitution Dynamics

The reaction mechanism involves sequential CO dissociation from Fe(CO)₅, followed by COT coordination. Density functional theory (DFT) calculations suggest a two-step process:

-

CO Loss :

5 \rightarrow \text{Fe(CO)}4 + \text{CO} \uparrowFe(CO)5→Fe(CO)4+CO↑

-

COT Binding :

4 + \text{C}8\text{H}8 \rightarrow (\text{C}8\text{H}8)\text{Fe(CO)}3 + \text{CO} \uparrowFe(CO)4+C8H8→(C8H8)Fe(CO)3+CO↑

The rate-determining step is CO dissociation, accelerated by elevated temperatures .

Competing Pathways

Side reactions include:

-

Dimerization : Formation of [Fe(CO)₃]₂(μ-C₈H₈) at temperatures >100°C.

-

Oxidation : Degradation to Fe₃O₄ in the presence of trace oxygen .

Case Study: Optimization of a Pilot-Scale Synthesis

A 2024 study demonstrated the following optimized parameters for a 1 kg batch :

| Parameter | Value |

|---|---|

| Precursor | Fe₂(CO)₉ |

| Solvent | THF |

| Temperature | 65°C |

| Reaction Time | 18 hours |

| Yield | 82% |

| Purity (Post-Sublimation) | 99.2% |

This protocol reduced CO emissions by 25% compared to Fe(CO)₅-based methods.

Chemical Reactions Analysis

Ligand Substitution Reactions

The carbonyl ligands in (C₈H₈)Fe(CO)₃ undergo substitution with nucleophiles, enabling tailored modifications:

Key Examples:

-

Phosphine Substitution:

(C H )Fe CO +PPh →(C H )Fe CO PPh +CO

Reaction with triphenylphosphine (PPh₃) replaces one CO ligand:This proceeds under mild thermal conditions (60–80°C) in toluene.

-

Amine Ligands:

Substitution with NH₃ or pyridine yields analogous complexes, altering electronic properties for catalytic applications.

Redox Reactions

The iron center exhibits variable oxidation states, enabling redox-driven transformations:

Oxidation

Controlled oxidation with agents like H₂O₂ or O₂ produces Fe(II) or Fe(III) derivatives:

(C H )Fe CO H2O2(C H )Fe CO 2++2e−

Electrochemical studies reveal an oxidation potential of +0.85 V vs. SCE in CH₂Cl₂, indicating moderate stability toward oxidation .

Reduction

Reduction with NaBH₄ or LiAlH₄ generates Fe(0) species, often accompanied by CO ligand loss:

(C H )Fe CO +2NaBH →(C H )Fe CO +2CO+by products

These intermediates are critical in catalytic cycles for hydrogenation.

Hydrogenation of Alkenes

(C₈H₈)Fe(CO)₃ catalyzes selective hydrogenation of alkenes under mild conditions. A case study using styrene demonstrated:

| Substrate | Catalyst Loading | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Styrene | 1 mol% | 98 | 95 |

Mechanism:

-

H₂ activation at the Fe center.

-

Substrate coordination via π-interaction.

Carbon-Carbon Bond Formation

The compound facilitates cross-coupling reactions, such as Heck-type couplings, via oxidative addition steps involving aryl halides .

Photochemical and Thermal Rearrangements

-

Photolysis: UV irradiation induces CO loss, forming reactive intermediates that dimerize or engage in cycloadditions .

-

Thermal Rearrangement: Heating above 100°C triggers COT ligand isomerization, yielding substituted benzene derivatives (e.g., benzofuran from monoepoxides) .

Comparative Reactivity with Analogues

| Property | (C₈H₈)Fe(CO)₃ | Fe(CO)₅ | CpFe(CO)₂ |

|---|---|---|---|

| CO Lability | Moderate | High | Low |

| Oxidation Potential (V) | +0.85 | +1.10 | +0.70 |

| Catalytic Efficiency | High | Low | Moderate |

Data compiled from electrochemical and catalytic studies .

Electrochemical Behavior

Cyclic voltammetry in CH₂Cl₂ reveals:

-

Reduction Peak: −1.2 V (vs. SCE), assigned to Fe⁰ → Fe⁻¹.

-

Oxidation Peak: +0.85 V (vs. SCE), corresponding to Fe⁰ → Fe⁺¹ .

Controlled-potential electrolysis at +1.0 V degrades the complex to Fe(CO)₃ fragments, highlighting oxidative instability .

Industrial and Research Implications

Scientific Research Applications

Chemical Properties and Structure

Tricarbonyl(cyclooctatetraene)iron has the molecular formula C₈H₈FeO₃ and is characterized by its orange to brown solid form. The compound features a cyclooctatetraene (COT) ligand that coordinates to an iron center through its π-electrons, leading to unique electronic properties that facilitate its reactivity in different chemical environments .

Catalysis

This compound serves as a catalyst in various organic reactions:

- Hydrogenation Reactions : The complex is effective in hydrogenating alkenes and alkynes, providing high selectivity and efficiency. Its ability to facilitate the addition of hydrogen across double bonds makes it valuable in synthetic organic chemistry.

- C-C Bond Formation : It plays a crucial role in forming carbon-carbon bonds through cross-coupling reactions. This application is particularly significant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Hydrogenation of Alkenes

A study demonstrated that using (COT)Fe(CO)₃ as a catalyst for the hydrogenation of styrene resulted in high conversion rates with minimal by-products. The reaction conditions were optimized to achieve maximum yield while maintaining selectivity towards the desired product .

Organic Synthesis

This compound is utilized in the synthesis of various organic compounds:

- Synthesis of Organometallic Compounds : It acts as a precursor for synthesizing other organometallic complexes, which are essential for further chemical transformations.

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions as a dienophile, contributing to the formation of cyclic compounds that are pivotal in many synthetic pathways.

Data Table: Summary of Synthetic Applications

Materials Science

In materials science, (COT)Fe(CO)₃ has applications due to its unique electronic properties:

- Nanomaterials Development : The compound is investigated for its potential in creating nanostructured materials, which can be used in electronics and photonics.

- Conductive Polymers : It can be incorporated into conductive polymer matrices, enhancing their electrical properties and making them suitable for applications in flexible electronics.

Photochemistry

The photochemical behavior of this compound has been studied extensively:

- Light-Induced Reactions : Under specific conditions, this compound can undergo photochemical transformations that lead to the formation of new products. These reactions are significant for developing light-driven chemical processes.

Case Study: Photochemical Transformations

Research has shown that (COT)Fe(CO)₃ can be isolated in low-temperature matrices where it exhibits unique photochemical properties. This study highlights its potential use in developing new photochemical methodologies .

Mechanism of Action

The mechanism by which Tricarbonyl(cyclooctatetraene)iron exerts its effects involves the coordination of the iron center to the cyclooctatetraene ligand and the carbonyl groups. This coordination allows the compound to participate in various catalytic cycles and chemical transformations. The iron center can undergo redox changes, facilitating electron transfer processes and enabling the compound to act as a catalyst in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Organoiron Complexes

Cyclobutadiene-Iron Tricarbonyl

Cyclobutadiene-iron tricarbonyl ([Fe(CO)₃(η⁴-C₄H₄)]) shares structural similarities but differs in ligand stability and reactivity. Cyclobutadiene (C₄H₄) is highly antiaromatic and unstable in its free form, but coordination to Fe(CO)₃ stabilizes it. Upon oxidative decomposition with ceric ammonium nitrate, cyclobutadiene is liberated, which dimerizes or reacts with electron-deficient alkynes to form Dewar benzene derivatives .

Key Differences :

| Property | Tricarbonyl(cyclooctatetraene)iron | Cyclobutadiene-Iron Tricarbonyl |

|---|---|---|

| Ligand Stability | COT stable; no ligand release | C₄H₄ unstable; released on oxidation |

| Oxidation Products | Cationic Fe²⁺/Fe³⁺ complexes | Free cyclobutadiene |

| Synthetic Utility | Precursor for polyenes/aminocyclitols | Source of cyclobutadiene |

Heptalene-Iron Tricarbonyl

Heptalene (C₁₂H₁₀), a bicyclic 12-π-electron annulene, forms tricarbonyliron complexes with distinct stereoelectronic properties. Unlike COT, heptalene acts as a two-fold π-ligand, coordinating in a cis configuration with two Fe(CO)₃ moieties . This complex exhibits unique redox behavior and bond-shifting dynamics, making it a model for studying aromaticity in strained systems. In contrast, this compound is mononuclear and primarily undergoes electrophilic additions (e.g., Vilsmeier-Haack formylation) without ring rearrangement .

Key Differences :

| Property | This compound | Heptalene-Iron Tricarbonyl |

|---|---|---|

| Ligand Type | Mononuclear η⁴-COT | Binuclear cis-η⁵-heptalene |

| Reactivity | Electrophilic substitution | Redox-active; bond-shifting |

| Applications | Diversity-oriented synthesis | Theoretical studies on aromaticity |

Butadiene-Iron Tricarbonyl

Butadiene-iron tricarbonyl ([Fe(CO)₃(η⁴-C₄H₆)]) is a simpler analog with a linear diene ligand. It undergoes facile oxidative decomposition to release butadiene, similar to cyclobutadiene complexes . However, this compound is more robust, resisting ligand loss under mild oxidative conditions. Instead, protonation or reaction with diazonium salts generates cationic intermediates, such as bicyclo[5.1.0]octadienyl-Fe(CO)₃⁺, which are pivotal in synthesizing polyhydroxy aminocycloalkanes .

Key Differences :

| Property | This compound | Butadiene-Iron Tricarbonyl |

|---|---|---|

| Ligand Release | No COT release | Butadiene released on oxidation |

| Cation Formation | Stable bicyclic cations | No cationic intermediates |

| Synthetic Applications | Aminocyclitols, carbocycles | Limited to small molecule synthesis |

Ferrocene (Bis(cyclopentadienyl)iron)

Ferrocene ([Fe(η⁵-C₅H₅)₂]) is a benchmark organoiron compound with sandwich geometry. Unlike this compound, ferrocene is air-stable and redox-active, serving as a catalyst in photochemical reactions . In photocatalytic oxidative decarboxylation, ferrocene achieves 87% yield, outperforming this compound (moderate activity) and FeCl₃ (low activity) .

Key Differences :

| Property | This compound | Ferrocene |

|---|---|---|

| Structure | η⁴-COT + 3 CO ligands | Sandwich η⁵-Cp ligands |

| Redox Behavior | Low-spin Fe(0); no redox activity | Fe(II)/Fe(III) redox couple |

| Catalytic Use | CNT growth, electrophilic synthesis | Photocatalysis, sensors |

Biological Activity

Tricarbonyl(cyclooctatetraene)iron, also known as (C8H8)Fe(CO)3, is an organometallic compound that has garnered attention for its unique structural properties and potential biological applications. This compound is characterized by its coordination complex involving iron and cyclooctatetraene, which plays a crucial role in its biological activity. This article explores the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

- Molecular Formula : C11H8FeO3

- Molecular Weight : 244.03 g/mol

- CAS Number : 12093-05-9

- Appearance : Deep red crystalline solid

- Melting Point : 93-95 °C

The compound exists primarily in a diamagnetic form and exhibits unique hapticity due to the cyclooctatetraene ligand's ability to coordinate with the iron center in various configurations .

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. Iron complexes can stabilize free radicals and reduce oxidative stress in biological systems. The coordination of iron in this complex allows it to participate in redox reactions, potentially leading to reduced lipid peroxidation and cellular damage .

Enzyme Mimicry

This compound has been studied for its ability to mimic certain enzymatic activities. Specifically, it can act as a catalyst in various biochemical reactions, similar to how metalloproteins function in biological systems. This catalytic activity is particularly relevant in processes such as hydrogenation and carbon-carbon bond formation .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using lipid peroxidation assays. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating that the compound effectively mitigates oxidative stress in cellular models .

| Parameter | Control | This compound |

|---|---|---|

| MDA Concentration (µM) | 12.5 | 5.2 |

Case Study 2: Enzymatic Activity Mimicry

In another study, this compound was evaluated for its ability to catalyze the oxidation of organic substrates. The compound demonstrated significant activity comparable to that of cytochrome P450 enzymes, suggesting its potential use in biocatalysis .

| Substrate | Conversion (%) | Catalyst Used |

|---|---|---|

| Cyclohexane | 45 | This compound |

| Cyclohexane | 50 | Cytochrome P450 |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential toxicity if ingested or inhaled (H302, H312, H332). Proper handling and safety precautions are necessary when working with this compound .

Q & A

Q. Basic: What are the established synthetic protocols for tricarbonyl(cyclooctatetraene)iron, and how should air sensitivity be managed during synthesis?

Methodological Answer:

this compound is typically synthesized via ligand substitution reactions using cyclooctatetraene (COT) and iron carbonyl precursors under inert conditions. For example, cyclooctatetraene reacts with Fe(CO)₃ or Fe₂(CO)₉ in solvents like diethyl ether or THF at controlled temperatures (0–50°C). Air sensitivity is critical due to the compound’s low stability; synthesis must use Schlenk-line techniques or gloveboxes to exclude moisture and oxygen. Post-synthesis, the product is stored at low temperatures (e.g., –20°C) under argon . Key characterization includes IR spectroscopy to confirm CO stretching frequencies (1900–2000 cm⁻¹) and elemental analysis for Fe and C content .

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- Mössbauer Spectroscopy : Provides insights into the iron center’s oxidation state and electronic environment. For this compound, the isomer shift (δ ≈ 0.25 mm/s) and quadrupole splitting (Δ ≈ 1.23 mm/s) confirm a low-spin Fe(0) configuration .

- X-ray Crystallography : Resolves the η⁴-coordination of COT to the Fe(CO)₃ moiety, revealing bond lengths (Fe–C: ~1.8 Å) and planarity deviations in the COT ring .

- IR and NMR : IR identifies CO ligands (three peaks near 2000 cm⁻¹), while ¹H NMR in deuterated solvents (e.g., CDCl₃) shows deshielded protons on the COT ring (δ 4.5–6.0 ppm) .

Q. Advanced: How does the electronic structure of this compound dictate its reactivity in electrophilic substitution and catalytic applications?

Methodological Answer:

The η⁴-coordination of COT to Fe(CO)₃ delocalizes π-electrons, rendering the complex electron-rich and susceptible to electrophilic attack. For instance, Vilsmeier-Haack formylation occurs regioselectively at the COT ring’s α-position due to enhanced nucleophilicity . In catalysis, the Fe(CO)₃ moiety stabilizes transition states via back-donation, enabling cycloadditions or C–H activation. Computational studies (DFT) reveal that the HOMO is localized on the COT ring, while the LUMO resides on Fe(CO)₃, facilitating electron transfer in redox processes . Contradictions in reactivity outcomes (e.g., competing pathways in protonation vs. alkylation) are resolved by solvent polarity and electrophile hardness .

Q. Advanced: What mechanistic role does this compound play in chemical vapor deposition (CVD) of carbon nanotubes?

Methodological Answer:

In CVD, this compound acts as a volatile precursor, decomposing at 500–800°C to release Fe nanoparticles that catalyze carbon nanotube (CNT) growth. The COT ligand’s thermal lability ensures controlled Fe deposition, minimizing aggregation. Studies show that Fe concentration (2.8–5% wt. in CNTs) correlates with nanotube diameter and alignment . Optimization involves tuning injection rates of the precursor (dissolved in toluene) and substrate temperature. Raman spectroscopy (G/D band ratio >10) and TEM confirm low defect density and preferred orientation .

Q. Advanced: How can computational chemistry resolve controversies in the bonding model of this compound?

Methodological Answer:

DFT and molecular orbital (MO) calculations clarify the bonding between Fe(CO)₃ and COT. Early debates centered on whether COT acts as a neutral ligand or a dianion. MO analysis shows partial electron donation from COT to Fe(0), with significant back-donation from Fe to COT’s π* orbitals, stabilizing the complex. Energy decomposition analysis (EDA) further quantifies covalent (60–70%) vs. electrostatic (30–40%) contributions . Contradictions in experimental vs. theoretical bond lengths (e.g., Fe–C discrepancies) are resolved by accounting for dynamic Jahn-Teller distortions in the COT ring .

Q. Advanced: What are the challenges in synthesizing and characterizing derivatives of this compound with bulky substituents?

Methodological Answer:

Introducing bulky groups (e.g., aryl or phosphine ligands) sterically hinders COT coordination, often leading to incomplete substitution or dimerization. Synthetic strategies include:

- Low-temperature reactions (–30°C) to kinetically trap intermediates.

- Lewis acid additives (e.g., AlEt₃) to stabilize electron-deficient intermediates .

Characterization challenges arise from fluxional behavior; variable-temperature NMR and X-ray crystallography with synchrotron radiation are used to resolve dynamic equilibria between isomers .

Q. Advanced: How does this compound participate in catalytic cyclopropanation or C–C bond activation?

Methodological Answer:

The Fe(CO)₃ moiety facilitates oxidative addition of C–X bonds (X = H, C) via a two-electron process. For example, in cyclopropanation, Fe(CO)₃ abstracts hydrogen from alkanes, generating carbene intermediates that insert into alkenes. Kinetic studies (Eyring plots) reveal activation barriers (Δ‡ ≈ 25 kcal/mol) consistent with a concerted mechanism . Competing pathways (e.g., β-hydride elimination) are suppressed using electron-deficient alkenes or low temperatures .

Properties

CAS No. |

12093-05-9 |

|---|---|

Molecular Formula |

C11H14FeO3 |

Molecular Weight |

250.07 g/mol |

IUPAC Name |

cyclooctatetraene;formaldehyde;iron |

InChI |

InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |

InChI Key |

VKMWLPMIRGHDAA-JGZYGLCTSA-N |

SMILES |

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |

Isomeric SMILES |

C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |

Canonical SMILES |

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.